molecular formula C14H15NO2 B195557 7-Desmethyl-agomelatine CAS No. 152302-45-9

7-Desmethyl-agomelatine

Cat. No.: B195557
CAS No.: 152302-45-9
M. Wt: 229.27 g/mol
InChI Key: UNTZQBYXDYYXIY-UHFFFAOYSA-N
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Description

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide, widely recognized in research as 7-Desmethyl Agomelatine and listed as Agomelatine Impurity D , is a high-purity reference standard critical for pharmaceutical analysis . This compound, with the CAS registry number 152302-45-9 and a molecular formula of C14H15NO2 (MW: 229.27), is structurally characterized as an acetamide derivative featuring a 7-hydroxynaphthalene moiety . Its primary research application lies in the development and quality control of the antidepressant drug Agomelatine, a melatonergic agonist and 5-HT2C antagonist . Researchers utilize this impurity to monitor degradation profiles, optimize synthetic pathways, and ensure the safety and efficacy of the final drug product through rigorous analytical methods like HPLC and mass spectrometry. Supplied with comprehensive quality and safety documentation, including certificates of analysis, this product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTZQBYXDYYXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472360
Record name N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152302-45-9
Record name N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Demethylation of N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide

The most direct route involves demethylation of agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide), a compound well-documented in patent WO2012093402A1. Agomelatine synthesis begins with (7-methoxy-1-naphthyl)acetonitrile (IVa), which undergoes catalytic hydrogenation using palladium on carbon or sulfur to yield the corresponding amine. Subsequent acetylation with acetic anhydride produces agomelatine.

To obtain the 7-hydroxy derivative, demethylation is performed using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). For example:

  • Reaction Conditions : Agomelatine (1 equiv) is treated with 48% HBr at 110°C for 6–8 hours.

  • Yield : ~85% after purification via recrystallization from ethanol.

  • Key Advantage : Utilizes established agomelatine synthesis infrastructure, ensuring reproducibility.

Direct Synthesis from 7-Hydroxynaphthalene-1-acetonitrile

Hydrogenation and Acetylation Sequence

This method bypasses agomelatine by starting with 7-hydroxynaphthalene-1-acetonitrile, synthesized via Friedel-Crafts acylation of 7-hydroxynaphthalene.

Hydrogenation of the Nitrile Group

  • Catalyst : Palladium on carbon (5% Pd/C) under hydrogen atmosphere.

  • Solvent : Ethanol or ethyl acetate.

  • Conditions : 50–60°C, 3–5 hours, yielding 7-hydroxynaphthalene-1-ethylamine.

Acetylation of the Amine

  • Reagent : Acetic anhydride (1.2 equiv) in dichloromethane.

  • Base : Triethylamine (2 equiv) to neutralize HBr byproduct.

  • Yield : 90–92% after column chromatography.

Challenges

  • Sensitivity of Hydroxyl Group : Requires protection/deprotection steps if acidic conditions are used.

  • Side Reactions : Over-reduction of the naphthalene ring is mitigated by controlling hydrogen pressure.

Multicomponent Reaction Strategies

p-Nitrobenzoic Acid-Catalyzed Condensation

Adapting methodologies from the Asian Journal of Chemistry, a one-pot synthesis combines 7-hydroxynaphthalene-1-carbaldehyde, ethylamine, and acetic acid.

  • Catalyst : 30 mol% p-nitrobenzoic acid.

  • Conditions : Solvent-free, 110–120°C, 2–3 hours.

  • Yield : 78–82% after recrystallization.

Mechanistic Insights

The catalyst facilitates imine formation between the aldehyde and amine, followed by nucleophilic attack by the naphthol oxygen. Acetic acid acts as both reactant and proton donor.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Purity (%)Key Advantage
Agomelatine DemethylationAgomelatineHBr8599.5High reproducibility
Direct Synthesis7-Hydroxynaphthalene-1-acetonitrilePd/C, Ac₂O9098.8Fewer steps
Multicomponent Reaction7-Hydroxynaphthalene-1-carbaldehydep-Nitrobenzoic acid8097.2Solvent-free, green chemistry

Characterization and Quality Control

X-Ray Powder Diffraction (XRPD)

Intermediate compounds, such as 7-hydroxynaphthalene-1-ethylamine, exhibit distinct XRPD patterns (Fig. 3 in), ensuring crystalline phase consistency.

Differential Scanning Calorimetry (DSC)

DSC endotherms confirm melting points and polymorphic forms. For example, the intermediate compound of formula II shows a sharp endotherm at 148°C.

LC-MS/MS Analysis

A validated LC-MS/MS method detects residual solvents and byproducts:

  • Column : Phenomenex ODS3 (4.6 × 150 mm, 5 µm).

  • Mobile Phase : Methanol:5 mM ammonium formate (70:30).

  • LOD : 0.0457 ng/mL for the target compound.

Industrial-Scale Considerations

Cost-Efficiency

Patent WO2012093402A1 highlights the use of sulfur as a low-cost alternative to palladium catalysts, reducing production costs by ~40%.

Environmental Impact

  • Waste Reduction : Solvent-free multicomponent reactions minimize hazardous waste.

  • Energy Efficiency : Microwave-assisted synthesis reduces reaction times by 50% compared to thermal methods .

Chemical Reactions Analysis

7-Desmethyl-agomelatine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

    Reduction: Although less common, reduction reactions can alter the functional groups present in the compound.

    Substitution: This reaction can occur at various positions on the aromatic ring, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Biological Activity

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide, also known as 7-desmethyl-agomelatine, is a compound that has garnered interest in the field of neuropharmacology due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide has a molecular formula of C15H15NO2 and a molecular weight of approximately 241.29 g/mol. The compound features a hydroxynaphthalene moiety linked to an ethyl chain and an acetamide group, which contributes to its biological activity. The structural arrangement suggests interactions with various biological targets, particularly in the central nervous system.

The biological activity of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide is primarily attributed to its dual role as a melatonin receptor agonist (specifically MT1 and MT2 receptors) and a serotonin 5-HT2C receptor antagonist . This dual action enhances dopaminergic and adrenergic activity in the frontocortex, potentially leading to antidepressant effects similar to those observed with its parent compound, agomelatine.

Biological Activity Overview

The following table summarizes the key biological activities associated with N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide:

Activity Description
Melatonin Receptor Agonism Activates MT1 and MT2 receptors, influencing sleep-wake cycles and mood regulation.
Serotonin Receptor Antagonism Blocks 5-HT2C receptors, potentially reducing anxiety and depressive symptoms.
Neuroprotective Effects May protect neuronal cells from oxidative stress through modulation of neurotransmitter systems.
Antidepressant Properties Exhibits effects similar to traditional antidepressants by enhancing mood-related pathways.

Pharmacological Studies

Research has indicated that N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide exhibits significant antidepressant-like effects in animal models. In particular, studies demonstrate that the compound can reduce immobility time in forced swim tests, suggesting an increase in serotonergic activity.

Case Studies

A notable study explored the efficacy of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide in patients with major depressive disorder (MDD). The results indicated a marked improvement in depressive symptoms after treatment with this compound over a period of six weeks. Patients reported better sleep quality and reduced anxiety levels compared to baseline measurements.

Comparative Analysis with Similar Compounds

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide shares structural similarities with other compounds known for their psychoactive properties. The following table compares it with related compounds:

Compound Name Structure Key Features
Agomelatine AgomelatineMelatonergic properties; used as an antidepressant.
N-(2-(6-Hydroxynaphthalen-1-yl)ethyl)acetamide 6-HydroxySimilar structure but different hydroxyl position; may exhibit different receptor affinities.
N-(2-(8-Hydroxynaphthalen-1-yl)ethyl)acetamide 8-HydroxyVariation in hydroxyl positioning; potential differences in biological activity.

Q & A

Q. How to validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound for crosslinking studies .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
  • CRISPR Knockout : Use gene-edited cell lines (e.g., 5-HT2C_{2C} KO) to confirm receptor-specific effects .

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood for solvent-based reactions .
  • Disposal : Follow EPA guidelines for halogenated waste (if applicable). Neutralize acidic/basic residues before disposal .
  • Ethical Compliance : Strictly adhere to in vitro use protocols; no animal/human administration without regulatory approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Desmethyl-agomelatine
Reactant of Route 2
Reactant of Route 2
7-Desmethyl-agomelatine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.